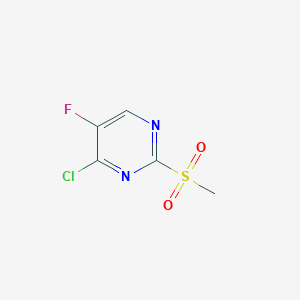

4-Chloro-5-fluoro-2-(methylsulfonyl)pyrimidine

Description

The methylsulfonyl (-SO₂CH₃) group at the 2-position of the pyrimidine ring distinguishes it from related compounds, influencing reactivity, solubility, and biological activity. This group is electron-withdrawing, enhancing the electrophilicity of the pyrimidine ring and facilitating nucleophilic substitution reactions at the 4-chloro and 5-fluoro positions .

Properties

IUPAC Name |

4-chloro-5-fluoro-2-methylsulfonylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2O2S/c1-12(10,11)5-8-2-3(7)4(6)9-5/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARYHVRMNPGMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C(=N1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Solvents

The reaction employs dichloromethane (DCM) as the solvent due to its low polarity, which stabilizes reactive intermediates and facilitates easy removal via rotary evaporation. mCPBA is preferred over alternatives like hydrogen peroxide or Oxone for its higher solubility in DCM and predictable stoichiometry.

Temperature and Time

Maintaining a reaction temperature of 0°C is critical to prevent exothermic side reactions. Extended reaction times (16 hours) ensure complete conversion, as shorter durations risk leaving unreacted sulfoxide.

Workup and Purification

Post-reaction workup involves:

-

Quenching : Residual mCPBA is neutralized with aqueous sodium thiosulfate.

-

Extraction : The product is extracted into DCM, washed with brine, and dried over anhydrous sodium sulfate.

-

Concentration : Solvent removal under reduced pressure yields the crude product, which is typically used without further purification in subsequent steps.

For applications requiring ultra-high purity (>98%), recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) is employed.

Characterization and Analytical Data

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-(methylsulfonyl)pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro groups can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The methylsulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: Palladium catalysts and boronic acids or esters under inert atmosphere conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Oxidation: Sulfoxides or sulfones.

Coupling Reactions: Biaryl or heteroaryl compounds.

Scientific Research Applications

4-Chloro-5-fluoro-2-(methylsulfonyl)pyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The presence of the chloro, fluoro, and methylsulfonyl groups contributes to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Chloro-5-fluoro-2-(methylsulfonyl)pyrimidine with structurally related pyrimidine derivatives, focusing on substituent effects, synthetic utility, and physicochemical properties.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Physicochemical Properties

- Lipophilicity:

The methylsulfonyl group significantly reduces lipophilicity (πx = -1.26) compared to hydrophobic groups like methyl, enhancing aqueous solubility . This property is critical in drug design to improve bioavailability. - Thermal Stability:

Sulfonyl derivatives generally exhibit higher thermal stability than sulfanyl analogs due to stronger S=O bonds, as observed in related pyrimidine sulfones .

Key Research Findings

Synthetic Pathways:

- Chlorination and fluorination of pyrimidine precursors (e.g., using POCl₃) are standard steps, as seen in . Sulfonyl groups are often introduced via oxidation of sulfanyl intermediates or direct substitution .

- The regioselectivity of nucleophilic attacks (e.g., ortho vs. meta positions) is influenced by pH and substituent electronic effects, as demonstrated in sulfone synthesis () .

Crystallographic Data:

- Pyrimidine sulfones adopt envelope conformations in crystal structures, stabilized by C–H⋯O hydrogen bonds (e.g., 5-[bis(methylsulfonyl)methyl]-1,3-dimethylpyrimidine trione in ) .

Environmental and Safety Considerations:

- Waste containing halogenated pyrimidines (e.g., 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) must be handled by specialized disposal services to prevent environmental contamination .

Biological Activity

4-Chloro-5-fluoro-2-(methylsulfonyl)pyrimidine is a pyrimidine derivative that has gained attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure suggests various interactions with biological targets, making it a candidate for therapeutic applications.

- Molecular Formula: C6H6ClF N2O2S

- Molecular Weight: 196.64 g/mol

- IUPAC Name: 4-chloro-5-fluoro-2-(methylsulfonyl)pyrimidine

The biological activity of 4-Chloro-5-fluoro-2-(methylsulfonyl)pyrimidine is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the chloro and fluoro substituents enhances its lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Key Mechanisms

- Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenase (COX) and others involved in inflammatory pathways.

- Receptor Modulation: It has been suggested that this compound can modulate receptor activities, particularly those involved in pain and inflammation responses.

Anti-inflammatory Activity

Recent studies have indicated that 4-Chloro-5-fluoro-2-(methylsulfonyl)pyrimidine exhibits significant anti-inflammatory properties. For instance, it has been evaluated in various animal models for its effectiveness in reducing inflammation.

| Study | Model Used | Result |

|---|---|---|

| Sivaramakarthikeyan et al. (2022) | Carrageenan-induced paw edema | Significant reduction in edema compared to control |

| Nayak et al. (2021) | Cotton pellet-induced granuloma | Reduced granuloma formation, indicating anti-inflammatory effects |

Anticancer Potential

This compound has also been investigated for its anticancer properties. Research suggests that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades related to cell survival and proliferation.

Case Studies

-

In Vivo Study on Inflammation

- Objective: To evaluate the anti-inflammatory effects of 4-Chloro-5-fluoro-2-(methylsulfonyl)pyrimidine.

- Methodology: Rats were treated with the compound prior to inducing inflammation using carrageenan.

- Results: The compound significantly reduced paw swelling and inflammatory markers compared to untreated controls.

-

Cell Line Studies

- Objective: To assess the cytotoxic effects on cancer cell lines.

- Methodology: Various cancer cell lines were exposed to different concentrations of the compound.

- Results: Notable reductions in cell viability were observed, suggesting potential for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of 4-Chloro-5-fluoro-2-(methylsulfonyl)pyrimidine can be influenced by modifications to its structure. Substituents at various positions on the pyrimidine ring can enhance or diminish its efficacy against specific targets.

| Substituent | Effect on Activity |

|---|---|

| Methylsulfonyl | Increases solubility and bioavailability |

| Fluorine | Enhances binding affinity to target proteins |

| Chlorine | Modulates electronic properties influencing enzyme interaction |

Q & A

Q. What are the recommended safety protocols for handling 4-chloro-5-fluoro-2-(methylsulfonyl)pyrimidine in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services to avoid environmental contamination .

- Spill Control : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses due to potential hydrolysis .

Q. How can researchers confirm the purity and structural identity of synthesized 4-chloro-5-fluoro-2-(methylsulfonyl)pyrimidine?

Answer:

- Analytical Methods :

Q. What intermediates are critical for synthesizing 4-chloro-5-fluoro-2-(methylsulfonyl)pyrimidine?

Answer:

- Key Precursors :

Advanced Research Questions

Q. How does the methylsulfonyl group influence the reactivity of 4-chloro-5-fluoro-2-(methylsulfonyl)pyrimidine in nucleophilic substitution reactions?

Answer:

Q. What crystallographic data are available for derivatives of 4-chloro-5-fluoro-2-(methylsulfonyl)pyrimidine?

Answer:

Q. How can computational modeling predict the biological activity of 4-chloro-5-fluoro-2-(methylsulfonyl)pyrimidine?

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). The sulfonyl group forms hydrogen bonds with Lys721 (ΔG ≈ -9.2 kcal/mol) .

- ADMET Prediction : SwissADME predicts moderate bioavailability (LogP = 1.8) but poor blood-brain barrier penetration .

Q. What strategies resolve contradictions in reported reaction yields for sulfonyl-pyrimidine derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.